

Application of 6-Methoxypyridazine-3-carboxylic Acid in Agrochemical Synthesis: A Detailed Overview

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Compound of Interest

Compound Name: 6-Methoxypyridazine-3-carboxylic acid

Cat. No.: B1315001

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Introduction

6-Methoxypyridazine-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various agrochemicals. Its unique molecular structure, featuring a pyridazine ring substituted with a methoxy and a carboxylic acid group, imparts desirable properties to the resulting active ingredients, influencing their biological activity, selectivity, and environmental profile. This document provides a detailed account of its application in the synthesis of modern agrochemicals, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals in the agrochemical industry.

The pyridazine moiety is a well-established pharmacophore in agrochemical design, known to be present in a variety of herbicides, fungicides, and insecticides. The presence of the methoxy group and the carboxylic acid functionality on the pyridazine ring of **6-methoxypyridazine-3-carboxylic acid** offers multiple reaction sites for chemists to elaborate the molecule and create a diverse range of derivatives with potent agrochemical properties.

Key Application: Synthesis of Pyridazine-Based Herbicides

One of the prominent applications of **6-methoxypyridazine-3-carboxylic acid** is in the development of pyridazine-containing herbicides. These herbicides often act by inhibiting specific enzymes in weeds, leading to their growth inhibition and eventual death. The synthesis typically involves the coupling of the carboxylic acid group with a suitable amine or the transformation of the carboxylic acid into other functional groups to build the final herbicidal molecule.

Synthesis of a Sulfonylurea Herbicide Intermediate

A critical step in the synthesis of certain sulfonylurea herbicides involves the preparation of a pyridazinyl sulfonamide, which can be derived from **6-methoxypyridazine-3-carboxylic acid**. The following sections detail the synthesis of the parent acid, a key building block, and its subsequent theoretical application in a synthetic route towards a herbicidal core structure.

Experimental Protocols

Protocol 1: Synthesis of **6-Methoxypyridazine-3-carboxylic Acid**

This protocol is adapted from a patented industrial synthesis method, providing a reliable route to obtain the key intermediate.[\[1\]](#)[\[2\]](#)

Reaction Scheme:

Step 1: Oxidation of 3-Chloro-6-methylpyridazine to 6-Chloropyridazine-3-carboxylic acid

- Materials:
 - 3-Chloro-6-methylpyridazine
 - Concentrated Sulfuric Acid (H_2SO_4)
 - Potassium Dichromate ($K_2Cr_2O_7$) or Potassium Permanganate ($KMnO_4$)
 - Ice
 - Ethyl Acetate
 - Anhydrous Sodium Sulfate (Na_2SO_4)

- Methanol
- Procedure:
 - In a reaction vessel equipped with a stirrer and a cooling bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.
 - Slowly add the oxidizing agent (e.g., potassium dichromate or potassium permanganate) in portions, ensuring the reaction temperature does not exceed 50-60°C.
 - After the addition is complete, continue stirring at this temperature for 2-4 hours.
 - Cool the reaction mixture and carefully pour it onto crushed ice.
 - Extract the aqueous solution multiple times with ethyl acetate.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the crude product.
 - Recrystallize the crude 6-chloropyridazine-3-carboxylic acid from methanol to yield a purified solid.

Step 2: Methylation of 6-Chloropyridazine-3-carboxylic acid to **6-Methoxypyridazine-3-carboxylic acid**

- Materials:
 - 6-Chloropyridazine-3-carboxylic acid
 - Sodium Methoxide (NaOMe)
 - Anhydrous Methanol
 - Concentrated Hydrochloric Acid (HCl)
- Procedure:

- In a reaction flask, dissolve 6-chloropyridazine-3-carboxylic acid in anhydrous methanol.
- Add sodium methoxide to the solution and reflux the mixture for several hours.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
- Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to obtain **6-methoxypyridazine-3-carboxylic acid**.

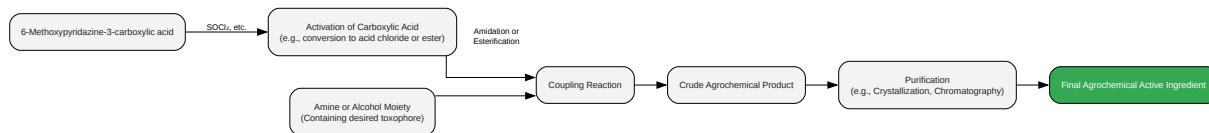
Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of **6-methoxypyridazine-3-carboxylic acid** as reported in the literature.[\[1\]](#)[\[2\]](#)

Step	Starting Material	Oxidizing Agent	Solvent	Reaction Temperature	Yield (%)
Oxidation	3-Chloro-6-methylpyridazine	Potassium Dichromate	Conc. H ₂ SO ₄	50°C	~65
Oxidation	3-Chloro-6-methylpyridazine	Potassium Permanganate	50% H ₂ SO ₄	80°C	~52
Methoxylation & Hydrolysis	6-Chloropyridazine-3-carboxylic acid	Sodium Methoxide	Methanol	Reflux	~85-95

Logical Workflow for Agrochemical Synthesis

The synthesized **6-methoxypyridazine-3-carboxylic acid** serves as a versatile building block for the creation of more complex agrochemical molecules. A general workflow for its utilization is depicted below.

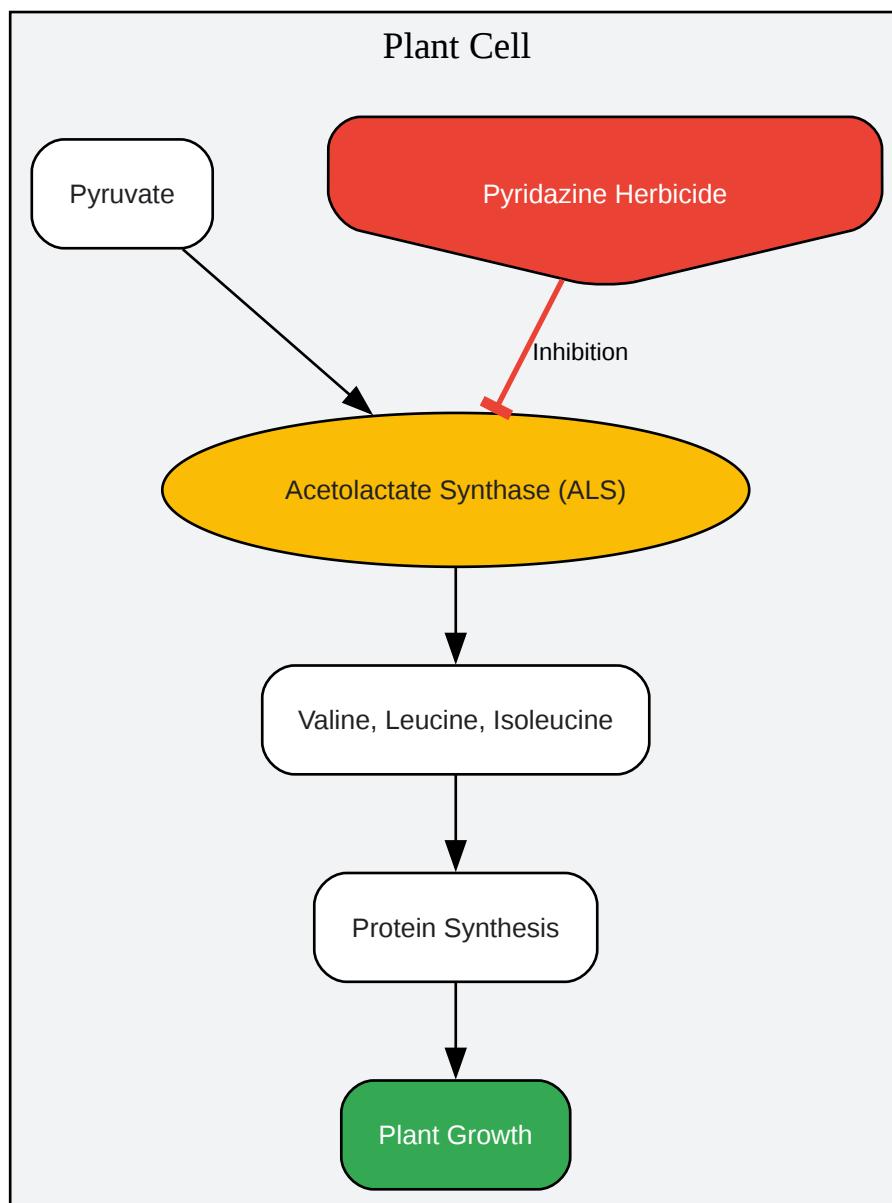


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General workflow for the synthesis of agrochemicals from **6-Methoxypyridazine-3-carboxylic acid**.

Signaling Pathway Illustration (Hypothetical Mode of Action)

While the specific mode of action depends on the final agrochemical, many pyridazine-based herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. The following diagram illustrates this hypothetical signaling pathway.



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